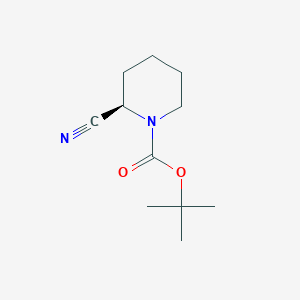![molecular formula C21H32O6 B1588459 [6]-Gingerdiol 3,5-diacetate CAS No. 143615-75-2](/img/structure/B1588459.png)
[6]-Gingerdiol 3,5-diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diacetoxy-6-gingerdiol is a diarylheptanoid compound isolated from the dichloromethane extract of the rhizomes of ginger (Zingiber officinale Roscoe) . This compound is known for its potential biological activities and is a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diacetoxy-6-gingerdiol is typically synthesized from ginger extracts. The preparation involves the extraction of ginger rhizomes using dichloromethane, followed by purification processes such as chromatography . The specific reaction conditions for the synthesis of diacetoxy-6-gingerdiol include maintaining a controlled temperature and using appropriate solvents to ensure the purity and yield of the compound.
Industrial Production Methods: Industrial production of diacetoxy-6-gingerdiol follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the efficient isolation and purification of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Diacetoxy-6-gingerdiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions involving diacetoxy-6-gingerdiol include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed: The major products formed from the reactions of diacetoxy-6-gingerdiol depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
Diacetoxy-6-gingerdiol has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds. In biology and medicine, diacetoxy-6-gingerdiol is investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities . In the industry, it is used in the development of natural product-based formulations and as a bioactive ingredient in various products .
Mecanismo De Acción
The mechanism of action of diacetoxy-6-gingerdiol involves its interaction with specific molecular targets and pathways. It is known to upregulate the activity of antioxidant enzymes, including superoxide dismutase, heme oxygenase-1, and NADPH oxidase 2 . These interactions contribute to its antioxidant and anti-inflammatory effects, making it a potential therapeutic agent for various conditions .
Comparación Con Compuestos Similares
Diacetoxy-6-gingerdiol is compared with other similar compounds, such as 6-gingerol, 8-gingerol, and 10-gingerol. These compounds share a similar diarylheptanoid structure but differ in their specific functional groups and biological activities .
List of Similar Compounds:- 6-Gingerol
- 8-Gingerol
- 10-Gingerol
- 1-Dehydro-6-gingerdione
- Diacetoxy-8-gingerdiol
Propiedades
Número CAS |
143615-75-2 |
|---|---|
Fórmula molecular |
C21H32O6 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
[(3R,5S)-3-acetyloxy-1-(4-hydroxy-3-methoxyphenyl)decan-5-yl] acetate |
InChI |
InChI=1S/C21H32O6/c1-5-6-7-8-18(26-15(2)22)14-19(27-16(3)23)11-9-17-10-12-20(24)21(13-17)25-4/h10,12-13,18-19,24H,5-9,11,14H2,1-4H3/t18-,19+/m0/s1 |
Clave InChI |
PXBFKEHWQRAQQD-RBUKOAKNSA-N |
SMILES |
CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)OC(=O)C)OC(=O)C |
SMILES isomérico |
CCCCC[C@@H](C[C@@H](CCC1=CC(=C(C=C1)O)OC)OC(=O)C)OC(=O)C |
SMILES canónico |
CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















